

Spectroscopic Profile of 1,5-Dioxaspiro[5.5]undecane: A Technical Guide

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Compound of Interest

Compound Name: 1,5-Dioxaspiro[5.5]undecane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,5-Dioxaspiro[5.5]undecane** and its derivatives. The information is presented to support research, development, and quality control activities involving this spiroketal scaffold.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **1,5-Dioxaspiro[5.5]undecane** and a closely related derivative, 1,5-Dioxaspiro[5.5]undecan-3-one.

1,5-Dioxaspiro[5.5]undecane

Table 1: ^1H NMR Data (Estimated)

Protons	Chemical Shift (δ , ppm)	Multiplicity
-O-CH ₂ -CH ₂ -CH ₂ -O-	~3.7	t
-O-CH ₂ -CH ₂ -CH ₂ -O-	~1.8	p
Cyclohexane CH ₂	~1.5-1.6	m

Note: Specific experimental ^1H NMR data for **1,5-Dioxaspiro[5.5]undecane** is not readily available in the public domain. The chemical shifts provided are estimations based on typical

values for protons in similar chemical environments.

Table 2: ^{13}C NMR Data

Carbon	Chemical Shift (δ , ppm)
Spiro Carbon	~98
-O-CH ₂ -	~60
-O-CH ₂ -CH ₂ -CH ₂ -O-	~20
Cyclohexane C2/C6	~35
Cyclohexane C3/C5	~24
Cyclohexane C4	~26

Note: Data sourced from publicly available spectral databases.

Table 3: IR and Mass Spectrometry Data

Technique	Key Peaks/Values
IR (Vapor Phase)	C-O stretching, C-H stretching
Mass Spec. (GC-MS)	Molecular Ion (M^+): m/z 156. Key fragments: m/z 113, 55, 41. [1]

1,5-Dioxaspiro[5.5]undecan-3-one

Table 4: ^1H and ^{13}C NMR Data for 1,5-Dioxaspiro[5.5]undecan-3-one

Nucleus	Chemical Shift (δ , ppm)
^1H NMR	1.40–1.49 (m, 2H), 1.55–1.64 (m, 4H), 1.70–1.77 (m, 4H), 4.18 (s, 4H)
^{13}C NMR	22.8, 25.2, 32.5, 66.5, 99.8, 208.0

Table 5: IR and HRMS Data for 1,5-Dioxaspiro[5.5]undecan-3-one

Technique	Values
IR (film, cm^{-1})	2938, 2863, 1751, 1448, 1435, 1425, 1369, 1338, 1281, 1264, 1239, 1201, 1162, 1146, 1118, 1079, 1058, 1028, 922, 847, 825
HRMS (ESI)	Calculated for $\text{C}_9\text{H}_{15}\text{O}_3$ $[\text{M}+\text{H}]^+$: 171.1016, Found: 171.1008

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. The following are protocols for the synthesis and spectroscopic analysis of the title compound and its derivative.

Synthesis of 1,5-Dioxaspiro[5.5]undecane

This procedure outlines the formation of the spiroketal from cyclohexanone and 1,3-propanediol.

Materials:

- Cyclohexanone
- 1,3-Propanediol
- Triethyl orthoformate
- Zirconium chloride
- Dichloromethane (dry)
- 1N Sodium hydroxide solution (ice-chilled)
- Anhydrous sodium sulfate

Procedure:

- To a solution of cyclohexanone (32 ml, 0.31 mol) in dry dichloromethane (950 ml), successively add 1,3-propanediol (33.5 ml, 0.46 mol), triethyl orthoformate (51.5 ml, 0.31 mol), and zirconium chloride (1.44 g, 6.18 mmol) with stirring.
- Stir the resulting mixture at room temperature under a nitrogen atmosphere for 1 hour.
- After stirring, add ice-chilled 1N aqueous sodium hydroxide solution (1.5 l) to the reaction mixture with stirring.
- Extract the mixture with dichloromethane.
- Wash the organic extract with water and dry over anhydrous sodium sulfate.
- Filter the solution and remove the solvent in vacuo.
- Purify the residue by reduced-pressure distillation to afford **1,5-Dioxaspiro[5.5]undecane**.

Spectroscopic Characterization of 1,5-Dioxaspiro[5.5]undecan-3-one

The following protocols were used for the characterization of 1,5-Dioxaspiro[5.5]undecan-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer
- Solvent: Chloroform-d (CDCl_3)
- Procedure: Acquire ^1H and ^{13}C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy:

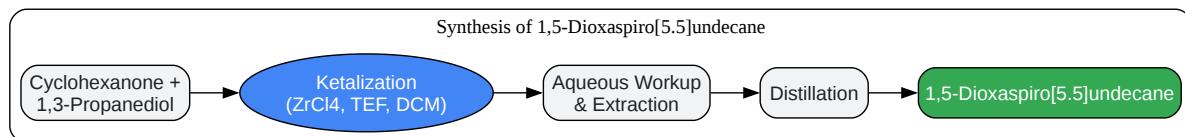
- Technique: Attenuated Total Reflectance (ATR) on a thin film of the sample.
- Range: Data collected over the standard mid-IR range.

High-Resolution Mass Spectrometry (HRMS):

- Ionization: Electrospray Ionization (ESI)
- Analysis: Data acquired in positive ion mode to detect the $[M+H]^+$ ion.

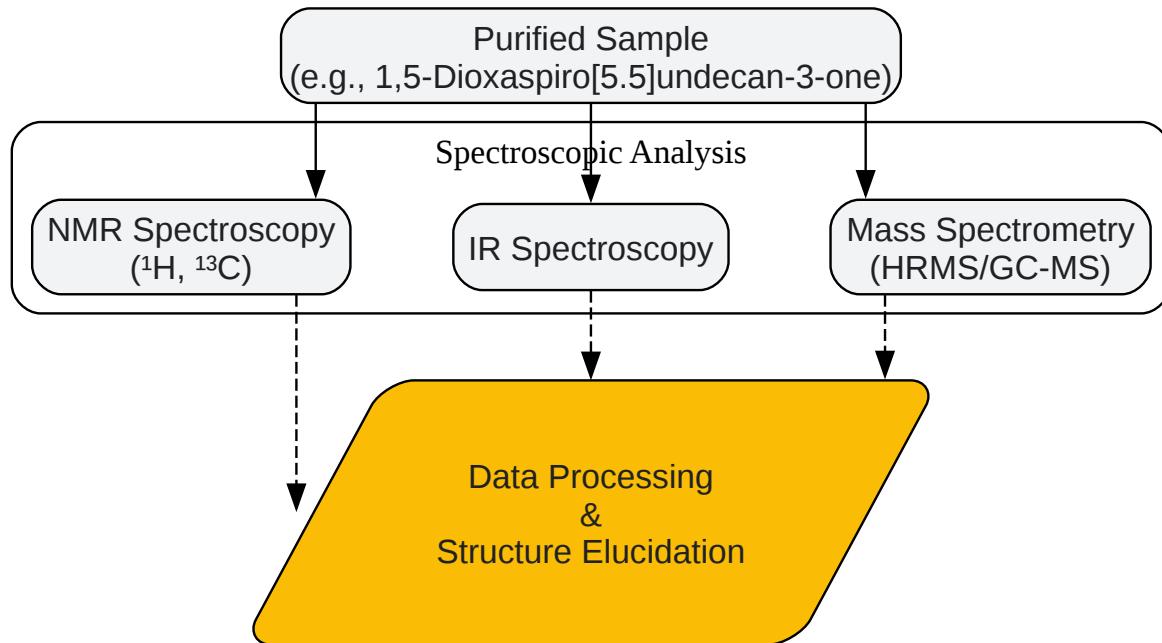
Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization processes.



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Synthetic workflow for **1,5-Dioxaspiro[5.5]undecane**.



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General workflow for spectroscopic characterization.

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References

- 1. researchgate.net [researchgate.net]
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